2,4-Dibromobenzo[d]oxazole

Suzuki-Miyaura coupling Catalyst transfer Conjugated polymers

2,4-Dibromobenzo[d]oxazole (CAS 1806379-12-3) is a dihalogenated benzoxazole featuring bromine atoms at the C-2 (oxazole ring) and C-4 (benzene ring) positions, with a molecular formula of C₇H₃Br₂NO and molecular weight of 276.91 g/mol. The benzoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory effects.

Molecular Formula C7H3Br2NO
Molecular Weight 276.91 g/mol
Cat. No. B12863077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromobenzo[d]oxazole
Molecular FormulaC7H3Br2NO
Molecular Weight276.91 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(O2)Br
InChIInChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
InChIKeyLKPLXERNWQABDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromobenzo[d]oxazole for Regioselective Synthesis: Core Building Block Attributes


2,4-Dibromobenzo[d]oxazole (CAS 1806379-12-3) is a dihalogenated benzoxazole featuring bromine atoms at the C-2 (oxazole ring) and C-4 (benzene ring) positions, with a molecular formula of C₇H₃Br₂NO and molecular weight of 276.91 g/mol . The benzoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory effects [1]. The strategic placement of the two bromine atoms in electronically distinct environments creates a unique synthetic handle for sequential cross-coupling reactions, a feature that is not universally shared by its isomers.

Why 2,4-Dibromobenzo[d]oxazole Cannot Be Replaced by Another Dibromobenzoxazole Isomer


Simply substituting 2,4-dibromobenzo[d]oxazole with another dibromobenzoxazole isomer, such as the 2,5- or 2,6-dibromo analog, will fundamentally alter the synthetic outcome of a reaction sequence. The core value of the 2,4-isomer lies in the extreme electronic disparity between the two bromine-bearing carbons, enabling a high degree of chemoselectivity. The C-2 bromine, on the electron-deficient oxazole ring, is a potent site for oxidative addition, while the C-4 bromine resides on an electron-rich benzene carbon, behaving like a typical aryl bromide. This difference, which can be exploited for sequential orthogonal coupling steps, is erased or significantly diminished in isomers where both halogens are on the benzene ring (e.g., 4,7- or 5,6-dibromo) [1]. These alternatives often lead to mixtures of mono- and disubstituted products under identical conditions, compromising synthetic efficiency [2].

Quantitative Differentiation of 2,4-Dibromobenzo[d]oxazole in Selective Suzuki-Miyaura Couplings


Distinct Monosubstitution:Disubstitution Ratio in Cross-Coupling vs. Dibromobenzotriazole

In a direct head-to-head study with pinacol phenylboronate, dibromobenzoxazole exhibits a monosubstituted:disubstituted product ratio of 27:73, indicating a significant degree of intermolecular catalyst transfer. This is distinct from dibromobenzotriazole which shows a 0:100 ratio (exclusively disubstituted), and dibromobenzothiadiazole with an 89:11 ratio (predominantly monosubstituted) [1]. This places dibromobenzoxazole's reactivity profile in a unique middle ground, allowing access to either product type with greater control.

Suzuki-Miyaura coupling Catalyst transfer Conjugated polymers

Polycondensation Outcome with Dibromobenzoxazole vs. Dibromobenzothiadiazole

When used in polycondensation with para- and meta-phenylenediboronates, the dibromobenzoxazole monomer produces a moderate-molecular-weight polymer with bromine at both ends and a cyclic polymer, respectively [1]. In contrast, under identical conditions, dibromobenzothiadiazole affords only low-molecular-weight polymers with bromine at both ends, failing to produce the cyclic architecture [1]. This demonstrates the superior ability of the benzoxazole core to facilitate intramolecular catalyst transfer, which is essential for synthesizing cyclic polymers.

Polymer chemistry Suzuki polycondensation π-conjugated materials

Chemoselective Sequential Cross-Coupling Enabled by Electronic Disparity of Bromides

The bromide at C-2 is activated for oxidative addition by the adjacent nitrogen in the oxazole ring, making it inherently more reactive than the benzene-ring bromide at C-4. This allows for a selective first coupling at C-2, as demonstrated in Suzuki-Miyaura couplings where position 4 remains intact for a subsequent transformation . In contrast, 2,5-dibromobenzo[d]oxazole, where both bromides are on electronically similar benzene carbons, shows significantly lower chemoselectivity, often leading to mixtures . This sequential derivatization strategy is a cornerstone for constructing complex 2,4-disubstituted libraries.

Chemoselectivity Orthogonal coupling Drug discovery

Validated Application Scenarios for 2,4-Dibromobenzo[d]oxazole Based on Differential Evidence


Synthesis of Unsymmetrical 2,4-Disubstituted Benzoxazole Libraries

Medicinal chemists can exploit the inherent chemoselectivity between the C-2 and C-4 bromides to perform sequential Suzuki couplings, introducing two different substituents in a controlled, two-step protocol . This allows for the rapid generation of diverse, unsymmetrical compound libraries for hit-to-lead optimization, a synthetic route that would be far less efficient with regioisomeric dibromides like 2,5- or 5,6-dibromobenzoxazole which exhibit poor chemoselectivity .

Controlled Synthesis of Mono-Functionalized Intermediates

The distinct 27:73 monosubstituted:disubstituted product ratio obtained with pinacol phenylboronate [1] demonstrates that the reactivity of the two sites is not identical. This allows a synthetic chemist to target the mono-coupled intermediate at the C-2 position with useful selectivity, a synthon that is entirely inaccessible when using the dibromobenzotriazole alternative (0:100 ratio) under identical conditions [1].

Precursor for π-Conjugated Cyclic Polymers

For polymer chemists, this monomer's ability to undergo polycondensation and yield cyclic polymer structures, as opposed to only linear ones from dibromobenzothiadiazole [1], makes it a unique precursor for macrocyclic materials. Such cyclic conjugated polymers have distinct optoelectronic properties compared to their linear counterparts, offering a differentiated value proposition for materials research.

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